YIL781 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

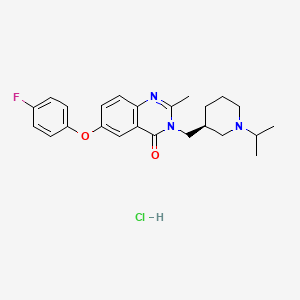

6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O2.ClH/c1-16(2)27-12-4-5-18(14-27)15-28-17(3)26-23-11-10-21(13-22(23)24(28)29)30-20-8-6-19(25)7-9-20;/h6-11,13,16,18H,4-5,12,14-15H2,1-3H3;1H/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGRMONBDBMLSP-FERBBOLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1CC4CCCN(C4)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1C[C@H]4CCCN(C4)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

YIL781 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YIL781 hydrochloride is a novel, orally active small molecule that modulates the ghrelin receptor (GHSR1a), a key regulator of energy homeostasis, appetite, and metabolism. Initially characterized as a competitive antagonist, a deeper understanding of its pharmacology reveals a more complex and nuanced mechanism. This guide provides an in-depth analysis of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols, and visual representations of its engagement with cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with or having an interest in ghrelin receptor modulators.

Core Mechanism of Action: Biased Ligand at the Ghrelin Receptor

This compound is a biased ligand of the ghrelin receptor, type 1a (GHS-R1a).[1][2] This means that it selectively activates certain downstream signaling pathways while simultaneously blocking or having no effect on others. This contrasts with the endogenous full agonist, ghrelin, which activates a broader range of signaling cascades.[2]

The primary target of YIL781 is the GHS-R1a, a G protein-coupled receptor (GPCR) that exhibits high constitutive activity, meaning it can signal in the absence of an endogenous ligand.[1][3] YIL781's unique mechanism involves:

-

Partial Agonism at Gαq/11 and Gα12 Pathways: YIL781 selectively activates the Gαq/11 and Gα12 G-protein signaling pathways.[2][4] This partial agonism is demonstrated by its ability to stimulate downstream effects such as calcium mobilization, albeit to a lesser extent than the full agonist ghrelin.[4]

-

Antagonism/Weak Inverse Agonism at the β-Arrestin Pathway: Crucially, YIL781 does not promote the recruitment of β-arrestin to the ghrelin receptor.[2][5] Instead, it acts as an antagonist or weak inverse agonist for this pathway, blocking the effects of ghrelin on β-arrestin recruitment.[1][4]

This biased signaling profile distinguishes YIL781 from traditional antagonists and inverse agonists, offering a more targeted approach to modulating the ghrelin system. By selectively engaging specific pathways, YIL781 has the potential to elicit desired therapeutic effects while avoiding others that may lead to unwanted side effects.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological parameters of this compound and relevant comparator compounds.

Table 1: In Vitro Pharmacological Parameters of YIL781 at the Ghrelin Receptor

| Parameter | Assay Type | Value | Reference |

| Binding Affinity | |||

| Ki | Radioligand Binding Assay | 17 nM | [6] |

| pKB | Competitive Antagonism Assay | 7.54 | [6] |

| Functional Activity | |||

| pIC50 (vs. Ghrelin) | Calcium Response | 7.90, 8.27 | [7] |

| Gαq Activation EC50 | BRET-based Biosensor | 16 nM | [2] |

| Gαq Activation Emax | BRET-based Biosensor | 45% (of ghrelin) | [2] |

| Gα11 Activation EC50 | BRET-based Biosensor | 53 nM | [2] |

| Gα11 Activation Emax | BRET-based Biosensor | 43% (of ghrelin) | [2] |

| β-Arrestin 1 Recruitment | BRET-based Biosensor | Weak Inverse Agonist | [4] |

| β-Arrestin 2 Recruitment | BRET-based Biosensor | Weak Inverse Agonist | [4] |

Table 2: Comparative In Vivo Effects of YIL781 and Other Ghrelin Receptor Modulators

| Compound | Animal Model | Dose & Administration | Key Effect | Reference |

| YIL781 | Rat | Intracerebroventricular | Increased food intake during the light phase. | [5] |

| YIL781 | Diet-Induced Obese Mice | Daily Oral Administration | Reduced food intake and weight loss. | [8] |

| YIL781 | Rat | Single Oral Dose | Improved glucose homeostasis in an IPGTT. | [8] |

| YIL781 | Mouse Kindling Model | - | Pro-convulsive effects. | [2] |

| Abb13d (Inverse Agonist) | Rat | Intraperitoneal | No effect on food intake during the light phase. | [2] |

| JMV-1843 (Full Agonist) | Mouse Kindling Model | - | Anticonvulsive effects. | [2] |

Signaling Pathways and Experimental Workflows

Ghrelin Receptor Signaling Pathways

The following diagram illustrates the differential signaling pathways activated by the endogenous ligand ghrelin versus the biased ligand YIL781 at the GHS-R1a.

Experimental Workflow: BRET Assay for G-Protein Activation

The Bioluminescence Resonance Energy Transfer (BRET) assay is a key method for elucidating the biased agonism of compounds like YIL781. The following diagram outlines the typical workflow for a BRET-based G-protein activation assay.

Detailed Experimental Protocols

Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation and β-Arrestin Recruitment

Objective: To quantify the activation of specific G-protein subtypes or the recruitment of β-arrestin by ligands at the ghrelin receptor.[2][5]

Materials:

-

Cell Line: Human Embryonic Kidney (HEK) 293T cells.

-

Expression Plasmids:

-

Human GHS-R1a.

-

Gα subunit fused to Renilla luciferase (Rluc).

-

Gβγ subunit fused to a fluorescent protein (e.g., Yellow Fluorescent Protein - YFP).

-

For β-arrestin assay: GHS-R1a-Rluc and Venus-β-arrestin.

-

-

Transfection Reagent.

-

Cell Culture Medium and Supplements.

-

Assay Buffer (e.g., HBSS with 20 mM HEPES).

-

Luciferase Substrate (e.g., coelenterazine h).

-

Test Compounds (YIL781, ghrelin).

-

96-well white opaque microplates.

-

BRET-compatible microplate reader.

Procedure:

-

Transfection: Co-transfect HEK293T cells with plasmids encoding the human GHS-R1a and the BRET-based biosensors for either specific G-protein subunits or β-arrestin.

-

Cell Seeding: After 24-48 hours of incubation post-transfection, harvest the cells and seed them into 96-well plates.

-

Assay Preparation: Wash the cells with assay buffer.

-

Substrate Incubation: Incubate the cells with the luciferase substrate (e.g., coelenterazine h).

-

Compound Addition: Add serial dilutions of the test compounds (YIL781, ghrelin) or vehicle control to the wells.

-

BRET Measurement: Immediately measure the BRET signal using a microplate reader capable of detecting both the luciferase emission (donor) and the fluorescent emission (acceptor).

-

Data Analysis: Calculate the BRET ratio by dividing the acceptor's emission intensity by the donor's emission intensity. Plot the BRET ratio against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

In Vivo Food Intake Study in Rodents

Objective: To evaluate the effect of YIL781 on food consumption in animal models.[5]

Materials:

-

Animals: Male Wistar rats or C57BL/6 mice.

-

Test Compound: this compound.

-

Vehicle Solution (e.g., saline, DMSO/saline).

-

Standard laboratory chow.

-

Metabolic cages for individual housing and precise food intake monitoring.

-

Apparatus for the desired route of administration (e.g., intraperitoneal injection, oral gavage).

Procedure:

-

Acclimation: Individually house the animals in metabolic cages for at least one week to allow for acclimation. Maintain a standard light-dark cycle (e.g., 12:12 hours) and provide ad libitum access to food and water.

-

Compound Administration: On the day of the experiment, administer YIL781 or the vehicle solution at the beginning of the light phase (when endogenous ghrelin levels are typically low) or the dark phase.

-

Food Intake Measurement: Immediately after administration, provide a pre-weighed amount of food. Measure the remaining food at specific time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) to determine the cumulative food intake.

-

Data Analysis: Compare the food intake between the YIL781-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Calcium Flux Assay

Objective: To measure the ability of YIL781 to induce or inhibit ghrelin-mediated intracellular calcium mobilization, a downstream effect of Gαq/11 activation.[7]

Materials:

-

Cells: A cell line stably or transiently expressing GHS-R1a (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).

-

Assay Buffer (e.g., HBSS with 20 mM HEPES).

-

Test compounds (YIL781, ghrelin).

-

Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.

Procedure:

-

Cell Seeding: Seed the GHS-R1a expressing cells into a black-walled, clear-bottom 96- or 384-well plate and allow them to attach overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C.

-

Cell Washing: Gently wash the cells with assay buffer to remove extracellular dye.

-

Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.

-

Compound Addition and Measurement:

-

Agonist Mode: Add varying concentrations of YIL781 and measure the change in fluorescence over time.

-

Antagonist Mode: Add varying concentrations of YIL781, incubate for a short period, and then add a fixed concentration of ghrelin (e.g., EC80) and measure the change in fluorescence.

-

-

Data Analysis: Quantify the fluorescence response (e.g., peak fluorescence intensity or area under the curve). For agonist mode, generate dose-response curves to determine EC50. For antagonist mode, determine the IC50 of YIL781 against ghrelin-induced calcium flux.

Conclusion

This compound represents a significant tool for dissecting the complex biology of the ghrelin system. Its mechanism as a biased ligand, selectively activating G-protein signaling while antagonizing β-arrestin pathways, offers a unique pharmacological profile. This in-depth guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers and drug developers to effectively utilize and further investigate this intriguing molecule. The detailed protocols and visual aids are intended to facilitate the design and execution of experiments aimed at exploring the full therapeutic potential of biased ghrelin receptor modulation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Ghrelin Receptors | Peptide Receptors | Tocris Bioscience [tocris.com]

- 4. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound, Ghrelin receptor antagonist (CAS 875258-85-8) | Abcam [abcam.com]

- 7. “A LEAP 2 conclusions? Targeting the ghrelin system to treat obesity and diabetes” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

YIL781 Hydrochloride: A Technical Guide to Biased Agonism at the Ghrelin Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of YIL781 hydrochloride, a small molecule modulator of the ghrelin receptor (GHS-R1a). YIL781 is a notable example of a biased agonist, a compound that selectively activates certain downstream signaling pathways of a G protein-coupled receptor (GPCR) while antagonizing or having no effect on others. This unique pharmacological profile distinguishes it from traditional agonists and antagonists and offers a powerful tool for dissecting the complex signaling of the ghrelin receptor, a key regulator of appetite, metabolism, and growth hormone secretion.[1][2] Understanding the nuanced mechanism of YIL781 is critical for its application in metabolic disease research and as a potential therapeutic agent.

Core Mechanism: Biased Signaling

The ghrelin receptor (GHS-R1a) is known for its high constitutive activity and its ability to couple to multiple intracellular signaling pathways.[1][3] The endogenous ligand, ghrelin, is a full agonist that activates a broad spectrum of pathways, including various G-protein subtypes (Gαq/11, Gα12, Gαi/o) and β-arrestin recruitment.[3][4]

YIL781, in contrast, demonstrates significant bias in its signaling. It has been characterized as a partial agonist that selectively activates the Gαq/11 and Gα12 G-protein pathways.[3][5] Crucially, it acts as a neutral antagonist or weak inverse agonist for β-arrestin recruitment and does not engage other G-protein pathways such as Gαi/o.[5][6] This selective activation profile allows for the targeted investigation of the physiological roles of the Gαq/11 and Gα12 pathways in isolation from other ghrelin-mediated signals.

Quantitative Data Presentation

The pharmacological profile of YIL781 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Pharmacological Profile of YIL781

| Parameter | Value | Assay | Source |

| Binding Affinity (Ki) | 17 nM | [125I]ghrelin displacement from GHS-R1a | [6] |

| Gαq Activation (EC50) | 16 nM | BRET-based biosensor assay | [4] |

| Gαq Activation (Emax) | 45% of ghrelin | BRET-based biosensor assay | [4] |

| Gα11 Activation (EC50) | 53 nM | BRET-based biosensor assay | [4] |

| Gα11 Activation (Emax) | 43% of ghrelin | BRET-based biosensor assay | [4] |

| β-arrestin 1 Recruitment | 314 nM (Antagonist) | Ghrelin-induced recruitment | [6] |

| β-arrestin 2 Recruitment | 414 nM (Antagonist) | Ghrelin-induced recruitment | [6] |

| Motilin Receptor Affinity (Ki) | 6 µM | Radioligand binding assay |

Table 2: In Vivo Effects of YIL781 and Related Compounds

| Animal Model | Compound | Treatment Dose & Route | Key Finding | Source |

| Rat | YIL781 | 10 mg/kg, Oral | 23% decrease in glucose Area Under the Curve (AUC) during an Intraperitoneal Glucose Tolerance Test (IPGTT).[6] | [6][7] |

| Rat | YIL781 | Not Specified | Increased food intake within the first 30 minutes of administration.[4] | [4] |

| Rat | YIL-870 | 10 mg/kg, Oral | 17% decrease in glucose AUC during an IPGTT.[7][8] | [7][8] |

| Diet-Induced Obese (DIO) Mice | YIL-870 | 10 mg/kg, Oral | Promoted weight loss. | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are protocols for key assays used to characterize YIL781.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation

This assay directly measures the activation of specific G-protein subtypes following receptor stimulation.[4]

-

Objective: To quantify the activation of Gαq and Gα11 by YIL781 at the ghrelin receptor.[9]

-

Cell Line: Human Embryonic Kidney (HEK) 293T cells.[4]

-

Materials:

-

Procedure:

-

Transfection: Co-transfect HEK 293T cells with plasmids encoding GHS-R1a and the BRET-based biosensors for the specific G-protein subunits.[4] The biosensors consist of a Gα subunit fused to Rluc and a Gβγ subunit fused to a fluorescent protein (e.g., YFP/Venus).[4]

-

Seeding: Seed the transfected cells into 96-well plates.[4]

-

Assay: Wash cells with buffer (e.g., HBSS) and incubate with the luciferase substrate.[4]

-

Compound Addition: Add test compounds (YIL781 or ghrelin) at various concentrations.[4]

-

Measurement: Measure the light emission from both Rluc and the fluorescent protein. The BRET ratio is calculated, and an increase indicates G-protein activation.

-

Intraperitoneal Glucose Tolerance Test (IPGTT)

This in vivo protocol assesses the effect of a compound on glucose clearance.[6]

-

Objective: To evaluate the effect of YIL781 on glucose tolerance in rodents.[6]

-

Animal Model: Male Sprague Dawley rats or C57BL/6 mice.[6]

-

Materials:

-

Procedure:

-

Fasting: Fast animals overnight (12-16 hours) with free access to water.[6]

-

Compound Administration: Administer YIL781 (e.g., 10 mg/kg) or vehicle orally (p.o.).[6]

-

Baseline Glucose: After a specified time (e.g., 5 hours post-dose), measure baseline blood glucose (t=0) from the tail vein.[6]

-

Glucose Challenge: Administer a 2 g/kg glucose challenge via intraperitoneal (i.p.) injection.[6]

-

Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose injection.[6]

-

Data Analysis: Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify glucose tolerance. A decrease in AUC indicates improved glucose homeostasis.[2][6]

-

In Vivo Food Intake Study

This protocol is used to assess the effects of ghrelin receptor ligands on food consumption.[9]

-

Objective: To evaluate the effect of YIL781 on food intake in rodents.[9]

-

Animal Model: Male Sprague-Dawley rats.[4]

-

Materials:

-

Procedure:

-

Acclimation: Individually house animals and allow them to acclimate. Maintain a standard light-dark cycle.[9]

-

Compound Administration: Administer YIL781 or vehicle at the beginning of the light phase, when food intake is typically low.[4]

-

Food Measurement: Immediately after administration, provide a pre-weighed amount of food.[9]

-

Data Collection: Measure cumulative food intake at specific time points (e.g., 30 minutes, 1, 2, 4 hours) by weighing the remaining food.[4][9]

-

Data Analysis: Compare the cumulative food intake between treatment groups using appropriate statistical tests.[9]

-

Conclusion

This compound is a quintessential biased agonist of the ghrelin receptor, GHS-R1a. Its ability to selectively activate Gαq/11 and Gα12 signaling without recruiting β-arrestin provides a unique pharmacological tool.[5] This biased profile allows for the targeted modulation of specific physiological functions. For instance, its partial agonism at Gαq/11 is linked to an increase in food intake, while its overall profile results in improved glucose homeostasis.[4][5][6] This contrasts with full agonists that stimulate all pathways and inverse agonists that suppress all pathways, including the receptor's constitutive activity.[1][4] For researchers in metabolic disease and drug development, YIL781 serves as an invaluable probe for elucidating the distinct roles of ghrelin receptor signaling pathways, potentially paving the way for novel therapeutics with improved efficacy and reduced side effects.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Identification of the Ghrelin and Cannabinoid CB2 Receptor Heteromer Functionality and Marked Upregulation in Striatal Neurons from Offspring of Mice under a High-Fat Diet | MDPI [mdpi.com]

YIL781 Hydrochloride: A Technical Guide to its β-Arrestin Recruitment Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

YIL781 hydrochloride is a potent and orally active antagonist of the ghrelin receptor (GHSR), a G protein-coupled receptor (GPCR) with a critical role in appetite, metabolism, and growth hormone secretion.[1][2] Beyond its primary antagonist activity at G protein signaling pathways, YIL781 exhibits a nuanced profile with respect to β-arrestin recruitment, a key mechanism in GPCR desensitization and signaling. This technical guide provides an in-depth analysis of the β-arrestin recruitment effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows. YIL781 has been characterized as a biased partial agonist, selectively activating Gαq/11 and Gα12 pathways while functioning as an antagonist or weak inverse agonist for the recruitment of β-arrestin.[3]

Quantitative Data on β-Arrestin Recruitment

The interaction of this compound with the ghrelin receptor and its subsequent effect on β-arrestin recruitment have been quantified in several studies. The following table summarizes the key quantitative parameters, providing a comparative overview of its potency and efficacy.

| Parameter | Value | Assay Type | Cell Line | Notes | Reference |

| β-Arrestin 1 Antagonist Potency (pA₂) ** | 314 nM | BRET | HEK293 | pA₂ value represents the concentration of antagonist that requires a 2-fold increase in agonist concentration to produce the same response. | [2] |

| β-Arrestin 2 Antagonist Potency (pA₂) ** | 414 nM | BRET | HEK293 | Similar to β-arrestin 1, this value indicates the antagonist potency of YIL781. | [2] |

| β-Arrestin Recruitment Agonist/Inverse Agonist Activity | Weak Inverse Agonist | BRET | HEK293 | YIL781, on its own, slightly reduces the basal level of β-arrestin recruitment. | [2][3] |

Signaling Pathway

The canonical signaling cascade initiated by the activation of the ghrelin receptor involves both G protein-dependent and β-arrestin-dependent pathways. YIL781, as a biased ligand, selectively modulates these pathways. The following diagram illustrates the signaling mechanism.

Caption: YIL781's biased antagonism at the ghrelin receptor.

Experimental Protocols

The primary method for quantifying β-arrestin recruitment in response to ghrelin receptor modulation by YIL781 is the Bioluminescence Resonance Energy Transfer (BRET) assay.

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment

Objective: To measure the ligand-induced interaction between the ghrelin receptor (GHSR) and β-arrestin in live cells.

Principle: BRET is a proximity-based assay that measures the transfer of energy from a bioluminescent donor (e.g., Renilla luciferase, Rluc) to a fluorescent acceptor (e.g., Venus, a yellow fluorescent protein variant). When the donor and acceptor are in close proximity (<10 nm), energy is transferred, and the acceptor emits light at its characteristic wavelength. In this assay, GHSR is fused to Rluc (GHSR-Rluc), and β-arrestin is fused to Venus (β-arrestin-Venus). Ligand-induced recruitment of β-arrestin to the receptor brings the donor and acceptor close enough for BRET to occur.

Materials:

-

HEK293 cells

-

Expression plasmids: GHSR-Rluc and β-arrestin-2-Venus

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Phosphate-Buffered Saline (PBS)

-

Coelenterazine (B1669285) h (luciferase substrate)

-

This compound

-

Ghrelin (or other GHSR agonist)

-

96-well white, clear-bottom cell culture plates

-

BRET-compatible microplate reader

Procedure:

-

Cell Culture and Transfection:

-

Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the assay.

-

Co-transfect the cells with GHSR-Rluc and β-arrestin-2-Venus expression plasmids using a suitable transfection reagent according to the manufacturer's protocol. Typically, a 1:1 ratio of plasmids is used.

-

Incubate the cells for 24-48 hours post-transfection to allow for protein expression.

-

-

Assay Preparation:

-

On the day of the assay, carefully wash the cells with PBS.

-

Replace the PBS with assay buffer (e.g., PBS or phenol (B47542) red-free medium).

-

-

Compound Treatment:

-

For antagonist mode: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 15-30 minutes).

-

Add a fixed concentration of a GHSR agonist (e.g., ghrelin at its EC₈₀ concentration) to the wells already containing YIL781.

-

For agonist/inverse agonist mode: Add varying concentrations of this compound directly to the cells.

-

-

BRET Measurement:

-

Add the luciferase substrate, coelenterazine h, to each well at a final concentration of 5 µM.

-

Immediately measure the luminescence at two wavelengths using a BRET-compatible microplate reader:

-

Donor emission (Rluc): ~480 nm

-

Acceptor emission (Venus): ~530 nm

-

-

-

Data Analysis:

-

Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).

-

To determine the net BRET, subtract the BRET ratio of vehicle-treated cells from the BRET ratio of compound-treated cells.

-

For antagonist studies, plot the net BRET ratio against the log concentration of YIL781 and fit the data to a four-parameter logistic equation to determine the IC₅₀. The pA₂ value can then be calculated using the Cheng-Prusoff equation.

-

For agonist/inverse agonist studies, plot the net BRET ratio against the log concentration of YIL781 to determine the EC₅₀ or IC₅₀.

-

Experimental Workflow

The following diagram outlines the key steps in a typical BRET-based β-arrestin recruitment assay.

Caption: Workflow of a BRET assay to measure β-arrestin recruitment.

Conclusion

This compound demonstrates a clear biased signaling profile at the ghrelin receptor, acting as a potent antagonist of G protein-mediated signaling while exhibiting antagonist and weak inverse agonist properties at the level of β-arrestin recruitment. This characteristic makes it a valuable tool for dissecting the distinct physiological roles of these two major signaling arms of the ghrelin system. The provided data and protocols offer a comprehensive resource for researchers investigating the pharmacology of YIL781 and the broader field of biased agonism at GPCRs.

References

YIL781 hydrochloride as a weak inverse agonist

An In-depth Technical Guide: YIL781 Hydrochloride: A Technical Analysis of its Profile as a Biased Ligand with Weak Inverse Agonist Properties at the Ghrelin Receptor

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ghrelin receptor, officially known as the growth hormone secretagogue receptor type 1a (GHSR-1a), is a G protein-coupled receptor (GPCR) that plays a critical role in regulating appetite, energy homeostasis, and growth hormone secretion. A key feature of the GHSR-1a is its high level of constitutive activity, meaning it can signal to downstream pathways even in the absence of its endogenous ligand, ghrelin[1]. This basal signaling makes the GHSR-1a an important target for various therapeutic interventions.

Ligands targeting this receptor can be classified based on their effect on this basal activity. While neutral antagonists block the action of agonists like ghrelin, inverse agonists go a step further by binding to the receptor and reducing its constitutive activity.

This compound has emerged as a significant research compound for modulating this system. Initially characterized as a potent and orally active GHSR-1a antagonist, further investigation has revealed a more complex and nuanced pharmacological profile[2][3]. YIL781 is now understood to be a biased ligand. It selectively activates certain signaling pathways (Gαq/11) while simultaneously acting as an antagonist or weak inverse agonist at another (β-arrestin recruitment)[1][4][5]. This technical guide provides a comprehensive overview of YIL781, focusing on its properties as a weak inverse agonist within the context of its biased signaling profile, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Quantitative Pharmacological Data

The pharmacological activity of YIL781 has been quantified through various in vitro assays. The data below is compiled from multiple studies to provide a comparative overview.

Table 1: Receptor Binding Affinity

This table summarizes the binding affinity of YIL781 for the human ghrelin receptor (GHS-R1a). Affinity is a measure of how tightly the ligand binds to the receptor.

| Compound | Parameter | Value (nM) | Receptor | Radioligand Used |

| YIL781 | K_i_ | 17 | Human GHS-R1a | [3H]-MK-677 or [¹²⁵I]-Ghrelin |

Data sourced from multiple references[1][6].

Table 2: Functional Activity at G-Protein Pathways

YIL781 demonstrates partial agonist activity at Gαq/11 protein pathways, stimulating them but to a lesser degree than the endogenous ligand, ghrelin.

| Compound | Pathway | Parameter | Value | Efficacy (E_max_) | Assay Type |

| YIL781 | Gαq Activation | EC_50_ | 16 nM | 45% of ghrelin | BRET |

| YIL781 | Gα11 Activation | EC_50_ | 53 nM | 43% of ghrelin | BRET |

| YIL781 | Calcium Response | pIC_50_ | 7.90 - 8.27 | N/A (Antagonism) | Calcium Flux |

EC_50_ and E_max_ data from BenchChem. pIC_50 data reflects YIL781's ability to antagonize ghrelin-induced calcium flux, a Gαq/11-mediated event[2][3].

Table 3: Functional Activity at β-Arrestin Pathway

In contrast to its agonist activity at G-proteins, YIL781 acts as an antagonist or weak inverse agonist at the β-arrestin pathway[1][5]. This is the core of its characterization as a weak inverse agonist.

| Compound | Pathway | Activity Profile | Note |

| YIL781 | β-Arrestin Recruitment | Antagonist / Weak Inverse Agonist | Blocks or reduces the basal level of β-arrestin recruitment. |

Characterization based on multiple sources[1][5].

Mechanism of Action: Biased Signaling

The dual activity of YIL781 highlights the concept of biased signaling, where a ligand can differentially modulate the downstream pathways of a single receptor. While the endogenous agonist ghrelin activates both G-protein and β-arrestin pathways, YIL781 selectively activates Gαq/11 and Gα12 while blocking β-arrestin signaling[4][5]. This biased agonism makes YIL781 a valuable tool for dissecting the distinct physiological roles of these pathways. Its weak inverse agonism is specific to the β-arrestin pathway, where it is presumed to stabilize a receptor conformation that is less prone to recruiting β-arrestin compared to the basal state.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of pharmacological data. The following are protocols for key assays used to characterize YIL781.

Radioligand Binding Assay

This assay quantifies the affinity (K_i_) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the binding affinity of YIL781 for the GHSR-1a.

Methodology:

-

Membrane Preparation: Use membranes from HEK293 cells stably overexpressing the human GHSR-1a.

-

Assay Buffer: Prepare a buffer containing 25 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 1 mM EDTA, and 0.1% BSA[7].

-

Reaction Mixture: In a 96-well plate, add the test compound (YIL781 at various concentrations), a constant concentration of radioligand (e.g., 50 pM [¹²⁵I]ghrelin), and the cell membranes[7].

-

Nonspecific Binding: A parallel set of wells containing a high concentration (e.g., 1 µM) of unlabeled ghrelin is used to define nonspecific binding[7].

-

Incubation: Incubate the plate for 2 hours at room temperature to allow the binding to reach equilibrium[7].

-

Detection: The amount of bound radioligand is measured using a scintillation counter or gamma counter.

-

Data Analysis: The data is analyzed using nonlinear regression to calculate the IC_50_ value, which is then converted to a K_i_ value using the Cheng-Prusoff equation.

BRET Assay for β-Arrestin Recruitment

Bioluminescence Resonance Energy Transfer (BRET) assays are used to measure protein-protein interactions in live cells, making them ideal for quantifying β-arrestin recruitment to a GPCR.

Objective: To quantify the effect of YIL781 on β-arrestin recruitment to the GHSR-1a.

Methodology:

-

Cell Culture and Transfection: Culture HEK293 cells and transiently co-transfect them with two plasmids: one encoding the GHSR-1a fused to a Renilla luciferase (Rluc) energy donor, and another encoding β-arrestin fused to a fluorescent protein acceptor (e.g., Venus or YFP)[5].

-

Cell Plating: Plate the transfected cells into a 96-well microplate.

-

Compound Addition: Add YIL781 at various concentrations to the wells. To measure inverse agonism, add the compound alone. To measure antagonism, pre-incubate with YIL781 before adding an agonist like ghrelin.

-

Substrate Addition: Add the luciferase substrate (e.g., coelenterazine (B1669285) h).

-

BRET Measurement: Immediately measure the light emissions at two wavelengths simultaneously using a plate reader capable of detecting BRET signals (one for the Rluc donor and one for the YFP/Venus acceptor).

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates β-arrestin recruitment. A decrease in the basal BRET ratio upon addition of YIL781 alone would confirm inverse agonist activity.

References

An In-depth Technical Guide to YIL781 Hydrochloride: Binding Affinity, Ki Value, and Experimental Protocols

YIL781 hydrochloride is a potent and selective antagonist for the ghrelin receptor (GHS-R1a), a G protein-coupled receptor involved in a variety of metabolic processes.[1][2] This technical guide provides a comprehensive overview of the binding affinity and associated Ki value of this compound, details the experimental methodologies used for its characterization, and illustrates its unique signaling properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The binding affinity and functional parameters of this compound have been characterized through various in vitro assays. The data highlights its high affinity and selectivity for the ghrelin receptor over other receptors, such as the motilin receptor.

| Parameter | Value | Receptor/Assay | Notes |

| Ki (Inhibition Constant) | 17 nM | Ghrelin Receptor (GHS-R1a) | Indicates high binding affinity for the target receptor.[2] |

| Ki (Inhibition Constant) | 6 µM | Motilin Receptor | Demonstrates selectivity for the ghrelin receptor.[1] |

| pKB | 7.54 | Ghrelin Receptor (GHS-R1a) | Reflects competitive antagonist activity in vitro. |

| pIC50 | 7.90 and 8.27 | Ghrelin-induced Calcium Response | Measures the potency of YIL781 in inhibiting ghrelin-induced signaling.[3][4] |

| EC50 (Gαq Activation) | 16 nM | GHS-R1a | Demonstrates partial agonist activity at the Gαq pathway.[5] |

| EC50 (Gα11 Activation) | 53 nM | GHS-R1a | Shows partial agonist activity at the Gα11 pathway.[5] |

| Emax (Gαq Activation) | 45% (of ghrelin) | GHS-R1a | Indicates the maximum response is 45% of that induced by ghrelin.[5] |

| Emax (Gα11 Activation) | 43% (of ghrelin) | GHS-R1a | Indicates the maximum response is 43% of that induced by ghrelin.[5] |

Experimental Protocols

The characterization of this compound involves a combination of binding and functional assays to determine its affinity, selectivity, and mechanism of action.

Competitive Radioligand Binding Assay for Ki Determination

This protocol outlines a standard method to determine the binding affinity (Ki) of a test compound (YIL781) by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the ghrelin receptor (GHS-R1a).

Materials:

-

Cell membranes prepared from a cell line stably expressing the human GHS-R1a receptor.

-

Radiolabeled ghrelin (e.g., [125I]-His9-ghrelin).

-

This compound (test compound).

-

Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ghrelin at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 60 minutes) to reach binding equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of YIL781. The IC50 value (the concentration of YIL781 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Bioluminescence Resonance Energy Transfer (BRET) Assay for Functional Characterization

YIL781 has been identified as a biased ligand.[5][6][7] A BRET assay can be employed to dissect its functional selectivity towards specific intracellular signaling pathways, such as G-protein activation versus β-arrestin recruitment.[8]

Objective: To quantify the activation of Gαq/11 and the recruitment of β-arrestin by YIL781 at the ghrelin receptor.

Principle: BRET is a proximity-based assay that measures the interaction between two proteins tagged with a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Venus or GFP), respectively. When the two proteins are in close proximity (<10 nm), energy is transferred from the donor to the acceptor upon addition of a substrate, resulting in light emission at the acceptor's wavelength.

Procedure for Gαq/11 Activation:

-

Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids encoding for GHS-R1a, a Gαq subunit tagged with Rluc, and a Gγ subunit tagged with a fluorescent acceptor.

-

Assay: Plate the transfected cells in a 96-well plate. Stimulate the cells with varying concentrations of YIL781 or the endogenous ligand, ghrelin. Add the luciferase substrate (e.g., coelenterazine (B1669285) h).

-

Detection: Measure the light emissions at the wavelengths corresponding to the donor and acceptor using a microplate reader equipped for BRET.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A change in the BRET ratio upon ligand stimulation indicates G-protein activation. Plot the BRET ratio against the ligand concentration to generate dose-response curves and determine EC50 and Emax values.[5]

Procedure for β-arrestin Recruitment:

-

The protocol is similar, but cells are co-transfected with GHS-R1a tagged with a donor (e.g., GHS-R1a-Rluc) and β-arrestin tagged with an acceptor (e.g., Venus-β-arrestin).[8] An increase in the BRET signal indicates the recruitment of β-arrestin to the receptor.

Signaling Pathway of this compound

This compound exhibits biased agonism, meaning it preferentially activates certain downstream signaling pathways over others.[6][7][9] Unlike the endogenous agonist ghrelin, which activates multiple G-protein pathways and promotes β-arrestin recruitment, YIL781 selectively activates the Gαq/11 and Gα12 pathways without significantly engaging β-arrestin.[5][6] This biased signaling profile is responsible for its unique pharmacological effects.

Biological Activity

This compound functions as a ghrelin receptor antagonist. In preclinical studies, it has been shown to block the effects of ghrelin on insulin (B600854) secretion both in vitro and in vivo.[10] By antagonizing the ghrelin receptor, YIL781 can improve glucose homeostasis.[3] Furthermore, it has been observed to inhibit cocaine-induced hyperlocomotion in mice and to influence food intake and gastric emptying.[1][6] Its unique biased signaling mechanism, selectively activating Gαq/11 and Gα12 pathways, contributes to its distinct physiological effects compared to other ghrelin receptor modulators.[5][6][7]

References

- 1. caymanchem.com [caymanchem.com]

- 2. YIL 781 | GHSR | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. benchchem.com [benchchem.com]

- 6. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of YIL781 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YIL781 hydrochloride is a novel small-molecule modulator of the ghrelin receptor (GHS-R1a), a G protein-coupled receptor with a pivotal role in regulating energy homeostasis, appetite, and metabolism.[1] Characterized as a biased agonist, YIL781 exhibits a distinct pharmacological profile by selectively activating specific downstream signaling pathways.[2][3][4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, presenting key in vitro and in vivo data, detailed experimental protocols, and visual representations of its mechanism of action and experimental applications.

Introduction

The ghrelin receptor (GHS-R1a) is a well-established therapeutic target for various metabolic and eating disorders.[5][6] It displays high constitutive activity, enabling it to signal in the absence of its endogenous ligand, ghrelin.[7] YIL781 has emerged as a significant research tool due to its unique "biased agonism." Unlike the endogenous full agonist ghrelin, which activates multiple G-protein pathways and recruits β-arrestin, YIL781 selectively activates the Gαq/11 and Gα12 signaling pathways without engaging β-arrestin.[1][2][4] This biased signaling offers the potential for more targeted therapeutic interventions with fewer off-target effects. This document aims to provide an in-depth technical resource on the pharmacological profile of this compound.

In Vitro Pharmacology

The in vitro activity of YIL781 has been characterized through various assays, establishing its binding affinity and functional selectivity at the ghrelin receptor.

Binding Affinity and Functional Activity

YIL781 is a potent ghrelin receptor antagonist with a Ki of 17 nM.[8] It acts as a competitive antagonist in vitro with a pKB of 7.54. Notably, it displays no significant affinity for the motilin receptor (Ki = 6 μM).[8] In functional assays, YIL781 inhibits the calcium response induced by ghrelin with pIC50 values of 7.90 and 8.27.[9][10]

Table 1: In Vitro Pharmacological Parameters of YIL781 and Comparator Compounds at the Ghrelin Receptor

| Compound | Target | Assay Type | Parameter | Value | Reference |

| YIL781 | GHS-R1a | Gαq Activation | EC50 | 16 nM | [2] |

| Gα11 Activation | EC50 | 53 nM | [2] | ||

| Gαq Activation (% of ghrelin) | Emax | 45% | [2] | ||

| Gα11 Activation (% of ghrelin) | Emax | 43% | [2] | ||

| Binding Affinity | Ki | 17 nM | [1][8] | ||

| β-arrestin 1 Recruitment (Potency) | Antagonist | 314 nM | [1] | ||

| β-arrestin 2 Recruitment (Potency) | Antagonist | 414 nM | [1] | ||

| Abb13d | GHS-R1a | Gαq Inverse Agonism | IC50 | 335 nM | [2] |

Data compiled from BRET-based biosensor assays and radioligand displacement assays.[1][2]

Signaling Pathway

YIL781's biased agonism is a key feature of its pharmacological profile. It selectively activates the Gαq/11 and Gα12 pathways while acting as an antagonist or weak inverse agonist for β-arrestin recruitment.[1][2][7] This contrasts with ghrelin, which activates a broader range of signaling cascades.

Caption: YIL781 Biased Signaling at the GHS-R1a.

In Vivo Pharmacology

In vivo studies in rodent models have revealed the physiological effects of YIL781 on food intake, gastric emptying, glucose homeostasis, and seizure activity.

Effects on Food Intake and Gastric Emptying

In rat models, YIL781 administered during the light phase, when endogenous ghrelin levels are low, demonstrated partial agonist activity by significantly increasing food intake within the first 30 minutes.[2] However, other studies have reported that both YIL781 and the inverse agonist Abb13d decrease food intake and body weight in rodent models.[4] YIL781 was also found to decrease gastric emptying, a physiological response also observed with the inverse agonist Abb13d.[2][4] This suggests that the Gαq/11 pathway, which YIL781 selectively activates, may not be the primary driver of ghrelin-induced gastric emptying.[2]

Effects on Glucose Homeostasis

YIL781 has been shown to improve glucose homeostasis. In rats, an oral dose of 0.3 mg/kg resulted in a 23% decrease in the glucose area under the curve (AUC) during an intraperitoneal glucose tolerance test (IPGTT), an effect attributed to the promotion of insulin (B600854) secretion.[3] Another study reported a 23% decrease in glucose AUC with a 10 mg/kg oral dose in rats during an IPGTT.[1]

Effects on Seizure Activity

In a mouse kindling model of epilepsy, YIL781 treatment led to longer and more severe seizures compared to saline-treated controls.[2] The total seizure duration was significantly higher in the YIL781-treated group (119.9 ± 14.10 s) compared to the control group (39.75 ± 10.85 s).[2] This pro-convulsive effect is in contrast to the anticonvulsive effects observed with the full ghrelin receptor agonist JMV-1843.[2]

Table 2: Comparative In Vivo Effects of YIL781 and Other GHS-R1a Modulators

| Compound | Animal Model | Key Findings | Reference |

| YIL781 | Rat | Increased food intake (light phase). | [2] |

| Rat | Decreased gastric emptying. | [2] | |

| Rat | Improved glucose homeostasis (23% decrease in glucose AUC). | [1][3] | |

| Mouse | Pro-convulsive effects in a kindling model. | [2] | |

| Abb13d | Rodent | Decreased food intake and gastric emptying. | [4] |

| JMV-1843 | Mouse | Anticonvulsive effects in a kindling model. | [2] |

Experimental Protocols

Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation

This protocol is adapted from methodologies used to monitor G-protein activation.[11]

-

Objective: To quantify the activation of specific G-protein subtypes by ligands at the ghrelin receptor.

-

Materials:

-

HEK293 cells

-

Expression plasmids for GHS-R1a, a Renilla luciferase (Rluc)-tagged Gα subunit, and a Venus-tagged Gγ subunit.[11]

-

Cell culture and transfection reagents.

-

96-well white opaque microplates.

-

BRET-compatible plate reader.

-

-

Procedure:

-

Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids encoding GHS-R1a and the BRET-based biosensors for specific G-protein subunits.[2]

-

Assay Preparation: 24-48 hours post-transfection, harvest cells and resuspend them in assay buffer.

-

Ligand Addition: Add serial dilutions of YIL781 or other test compounds to the cell suspension in the microplate.

-

BRET Measurement: Add coelenterazine h and measure the BRET signal using a plate reader.

-

Caption: BRET Assay Experimental Workflow.

In Vivo Food Intake Study in Rats

This protocol is designed to assess the effect of YIL781 on food intake.[2]

-

Objective: To determine the effect of YIL781 on food consumption in rats.

-

Animals: Male Sprague-Dawley rats.

-

Housing: Animals are individually housed and maintained on a standard light-dark cycle.

-

Procedure:

-

On the day of the experiment, administer YIL781 or a vehicle control (e.g., via intraperitoneal injection) at the beginning of the light phase.

-

Immediately after injection, provide a pre-weighed amount of food.[11]

-

Measure food intake at regular intervals (e.g., 30 minutes, 1 hour, 2 hours) by weighing the remaining food.

-

Intraperitoneal Glucose Tolerance Test (IPGTT)

This is a standard method to assess glucose metabolism in rodents.[1][3]

-

Objective: To evaluate the effect of YIL781 on glucose clearance in vivo.

-

Animals: Rats or mice.

-

Procedure:

-

Fast animals overnight (12-16 hours) with free access to water.

-

Administer YIL781 or vehicle orally.

-

After a set period (e.g., 5 hours), take a baseline blood glucose measurement (t=0) from the tail vein.

-

Administer a glucose solution (e.g., 2 g/kg) via intraperitoneal injection.

-

Measure blood glucose levels at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose injection.

-

Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.

-

Caption: IPGTT Experimental Workflow.

Conclusion

This compound presents a unique pharmacological profile as a biased agonist of the ghrelin receptor. Its ability to selectively activate the Gαq/11 and Gα12 pathways without engaging β-arrestin provides a valuable tool for dissecting the complex signaling of the GHS-R1a and for exploring novel therapeutic strategies for metabolic diseases. The contrasting in vivo effects on food intake and seizure activity compared to other ghrelin receptor modulators highlight the potential for developing functionally selective drugs with improved therapeutic windows. Further research into the nuanced pharmacology of YIL781 and other biased ligands will be crucial for advancing our understanding of ghrelin receptor signaling and its therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Insights on discovery, efficacy, safety and clinical applications of ghrelin receptor agonist capromorelin in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

YIL781 Hydrochloride: A Technical Guide to its Role in Appetite Suppression

For Researchers, Scientists, and Drug Development Professionals

Abstract

YIL781 hydrochloride is a potent, orally active small-molecule antagonist of the ghrelin receptor (GHS-R1a).[1][2] Emerging research has illuminated its complex pharmacological profile, revealing its potential as a therapeutic agent for metabolic disorders through the modulation of appetite and energy homeostasis. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and signaling pathways associated with this compound's role in appetite suppression. The compound's unique characteristic as a biased agonist, selectively activating specific downstream signaling cascades while antagonizing others, presents a novel approach to ghrelin receptor modulation.[3][4][5] This document consolidates quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support further investigation and drug development efforts in this area.

Introduction to this compound

This compound is a competitive antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), the receptor for the orexigenic hormone ghrelin.[6] Ghrelin is a key regulator of energy balance, stimulating appetite and promoting fat storage.[7][8] By blocking the action of ghrelin, GHS-R1a antagonists like this compound have been investigated for their potential to reduce food intake, promote weight loss, and improve glucose metabolism.[6][9]

Notably, YIL781 has been identified as a biased ligand.[3][4] Unlike conventional antagonists that block all receptor activity, YIL781 selectively activates Gαq/11 and Gα12 signaling pathways while exhibiting no intrinsic activity for β-arrestin recruitment.[3][5] This nuanced mechanism of action distinguishes it from other ghrelin receptor modulators and is a critical consideration in its pharmacological evaluation.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound compiled from preclinical studies.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Value | Receptor/Assay | Source |

| Binding Affinity (Ki) | 17 nM | GHS-R1a (Competitive Radioligand Binding) | |

| Antagonist Activity (Kb) | 11 nM | GHS-R1a | [6] |

| Functional Antagonism (pIC50) | 7.90 and 8.27 | Inhibition of ghrelin-induced calcium response | [1][2] |

| Biased Agonism (EC50) | 16 nM | Gαq Activation (BRET Assay) | [3] |

| Biased Agonism (EC50) | 53 nM | Gα11 Activation (BRET Assay) | [3] |

| Biased Agonism (Emax) | 45% (of ghrelin) | Gαq Activation (BRET Assay) | [3] |

| Biased Agonism (Emax) | 43% (of ghrelin) | Gα11 Activation (BRET Assay) | [3] |

| β-arrestin Recruitment | No intrinsic activity | BRET Assay | [3][5] |

Table 2: In Vivo Effects of this compound

| Effect | Animal Model | Dosage & Administration | Key Findings | Source |

| Appetite Suppression | Diet-Induced Obese (DIO) Mice | Daily Oral Administration | Reduced food intake and body weight. | [9] |

| Weight Loss | Diet-Induced Obese (DIO) Mice | Daily Oral Administration | Promoted up to 15% weight loss, primarily through selective loss of fat mass. | [9] |

| Glucose Homeostasis | Rats | Single Oral Dose | Improved glucose tolerance, attributed to increased insulin (B600854) secretion. | [6][9] |

| Partial Agonist Effect on Food Intake | Rats | Intraperitoneal (IP) | Significantly increased food intake within the first 30 minutes during the light phase (low endogenous ghrelin). | [3] |

| Gastric Emptying | Not Specified | Not Specified | Decreased gastric emptying. | [3] |

Signaling Pathways of the Ghrelin Receptor and YIL781 Modulation

The GHS-R1a is a G protein-coupled receptor (GPCR) that signals through multiple downstream pathways upon activation by ghrelin. YIL781's unique profile as a biased agonist means it selectively modulates these pathways.

Caption: Differential signaling of YIL781 and ghrelin at the GHS-R1a receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key assays used to characterize this compound.

In Vivo Appetite Suppression in Diet-Induced Obese (DIO) Mice

This protocol outlines a typical experiment to assess the effect of a GHS-R1a antagonist on food intake and body weight.

Caption: Workflow for an in vivo appetite suppression study.

Methodology Details:

-

Animal Model: Male C57BL/6 mice are commonly used. Obesity is induced by feeding a high-fat diet (e.g., 60% kcal from fat) for a period of 8-12 weeks.

-

Housing: Animals are individually housed in metabolic cages to allow for precise measurement of food consumption and to prevent social housing-induced stress. A standard 12:12 hour light-dark cycle is maintained.

-

Compound Administration: this compound or vehicle is administered daily, typically via oral gavage. Doses are calculated based on the most recent body weight measurements.

-

Measurements: Food intake and body weight are recorded daily. Body composition (fat mass vs. lean mass) is often measured at the beginning and end of the study using techniques like Dual-Energy X-ray Absorptiometry (DEXA) or quantitative Nuclear Magnetic Resonance (qNMR).

-

Pair-Feeding Arm (Optional): A separate cohort of mice can be included that are fed the same amount of food consumed by the YIL781-treated group. This helps to determine if the observed effects on body weight are solely due to reduced caloric intake or if the compound also affects energy expenditure.[9]

BRET-Based G-Protein Activation Assay

This in vitro assay is used to quantify the activation of specific G-protein subtypes by a ligand, revealing profiles of biased agonism.

Methodology Details:

-

Cell Line: Human Embryonic Kidney (HEK) 293T cells are commonly used due to their robust growth and high transfection efficiency.[3]

-

Transfection: Cells are transiently co-transfected with plasmids encoding:

-

The human GHS-R1a receptor.

-

A BRET (Bioluminescence Resonance Energy Transfer) biosensor for a specific G-protein. This typically consists of a Gα subunit fused to a Renilla luciferase (Rluc) and a Gγ subunit fused to a fluorescent protein like YFP.

-

-

Assay Procedure:

-

Transfected cells are seeded into 96-well plates.

-

Cells are washed and incubated with the luciferase substrate (e.g., coelenterazine (B1669285) h).

-

Test compounds (e.g., ghrelin, YIL781) are added at various concentrations.

-

-

Data Acquisition: The BRET signal is measured using a plate reader capable of detecting both the donor (Rluc) and acceptor (YFP) emissions. An increase in the BRET ratio (YFP emission / Rluc emission) indicates that the G-protein subunits have dissociated upon activation, bringing the Rluc and YFP moieties closer together.

-

Data Analysis: Dose-response curves are generated to calculate potency (EC50) and efficacy (Emax) for each ligand on each G-protein pathway.

Conclusion and Future Directions

This compound demonstrates a compelling and complex mechanism of action at the ghrelin receptor. Its ability to suppress appetite and promote weight loss in preclinical models, combined with its unique biased signaling profile, marks it as a significant tool for research and a potential lead for therapeutic development.[6][9] The partial agonist activity observed under certain conditions warrants further investigation to fully understand its physiological implications.[3] Future research should focus on elucidating the specific downstream effects of Gαq/11 activation in the absence of β-arrestin recruitment and how this translates to the observed in vivo outcomes. Understanding the structure-activity relationship that governs this biased agonism could pave the way for a new generation of highly selective metabolic drugs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Anti-ghrelin antibodies in appetite suppression: recent advances in obesity pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Biased Agonist YIL781 Hydrochloride: A Technical Overview of its Discovery and Development

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

YIL781 hydrochloride is a small molecule that has garnered significant interest within the scientific community for its unique pharmacological profile at the ghrelin receptor (GHS-R1a). Initially developed by Bayer as a ghrelin receptor antagonist, subsequent research has redefined its classification to that of a biased agonist.[1] This whitepaper provides a comprehensive technical guide to the discovery, development, and pharmacological characterization of this compound, with a focus on its biased signaling properties and the experimental methodologies used to elucidate its mechanism of action.

Discovery and Synthesis

This compound, chemically known as 6-(4-Fluorophenoxy)-2-methyl-3-[[(3S)-1-(1-methylethyl)-3-piperidinyl]methyl]-4(3H)-quinazolinone hydrochloride, was first disclosed in a patent filed by Bayer HealthCare AG. While the patent covers a broad class of compounds, the synthesis of YIL781 follows a multi-step pathway typical for quinazolinone derivatives. The core quinazolinone scaffold is generally constructed, followed by the addition of the piperidinylmethyl side chain and the fluorophenoxy group. The final step involves the formation of the hydrochloride salt to improve its solubility and stability.

Pharmacological Characterization: A Shift from Antagonist to Biased Agonist

Initial characterization of YIL781 identified it as a competitive antagonist of the ghrelin receptor.[2] However, a seminal study by Evron et al. in 2014 revealed a more complex and nuanced mechanism of action, establishing YIL781 as a biased agonist.[1] This discovery highlighted the ability of YIL781 to selectively activate specific downstream signaling pathways of the ghrelin receptor while having no effect on or even inhibiting others.

In Vitro Pharmacology

The biased agonism of YIL781 has been primarily characterized using in vitro cellular assays, most notably Bioluminescence Resonance Energy Transfer (BRET) assays. These assays have demonstrated that YIL781 selectively activates Gαq/11 and Gα12 signaling pathways, while not engaging or even acting as an inverse agonist for β-arrestin recruitment.[1]

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Value | Assay Type | Reference |

| Binding Affinity (Ki) | 17 nM | Radioligand Binding Assay | [2] |

| Gαq Activation (EC50) | 16 nM | BRET Assay | |

| Gα11 Activation (EC50) | 53 nM | BRET Assay | |

| Gαq Activation (Emax) | 45% (relative to ghrelin) | BRET Assay | |

| Gα11 Activation (Emax) | 43% (relative to ghrelin) | BRET Assay | |

| β-arrestin Recruitment | No intrinsic activity | BRET Assay | [1] |

| Calcium Mobilization (pIC50) | 7.90 - 8.27 | FLIPR Assay |

In Vivo Pharmacology

The unique in vitro profile of YIL781 translates to distinct physiological effects in vivo. Studies in rodents have primarily focused on its impact on food intake and gastric emptying, key physiological processes regulated by the ghrelin system.

Table 2: In Vivo Effects of this compound in Rodent Models

| Endpoint | Effect | Animal Model | Key Findings | Reference |

| Food Intake | Increased | Rats | Administration during the light phase (low endogenous ghrelin) significantly increased food intake. | |

| Gastric Emptying | Decreased | Mice | YIL781 delayed gastric emptying. | [2] |

| Glucose Homeostasis | Improved | Rats | Improved glucose tolerance in an intraperitoneal glucose tolerance test (IPGTT). | [2] |

Signaling Pathways and Experimental Workflows

The understanding of YIL781's mechanism of action is underpinned by specific experimental designs. The following diagrams illustrate the key signaling pathways and experimental workflows.

Signaling Pathway of Ghrelin Receptor Activation

References

YIL781 Hydrochloride: An In-depth Technical Guide on its Selectivity for the Ghrelin Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

YIL781 hydrochloride is a small-molecule ligand that has garnered significant interest within the scientific community for its interaction with the ghrelin receptor (GHSR1a), a G protein-coupled receptor (GPCR) critically involved in regulating appetite, metabolism, and growth hormone secretion.[1] Initially characterized as an antagonist, further research has revealed a more complex pharmacological profile, identifying YIL781 as a biased partial agonist.[2][3][4] This guide provides a comprehensive technical overview of the selectivity of YIL781 for the ghrelin receptor, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Selectivity Profile of this compound

This compound demonstrates a high affinity and selectivity for the ghrelin receptor (GHS-R1a). Its selectivity is highlighted by its significantly lower affinity for the structurally related motilin receptor.[5] This specificity is crucial for its utility as a research tool and its potential as a therapeutic agent, as it minimizes off-target effects.

Data Presentation: Quantitative Analysis of YIL781 Binding and Functional Activity

The following tables summarize the key quantitative parameters defining the interaction of YIL781 with the ghrelin receptor.

Table 1: Receptor Binding Affinity

| Compound | Target Receptor | Binding Affinity (Ki) | Species | Radioligand Used | Reference |

| This compound | Ghrelin Receptor (GHS-R1a) | 17 nM | Human | [3H]-MK-677 | [4][5] |

| This compound | Motilin Receptor | 6 µM | Not Specified | Not Specified | [5] |

Table 2: Functional Activity at the Ghrelin Receptor

| Assay Type | Parameter | Value | Functional Characterization | Reference |

| Calcium Mobilization | pIC50 | 7.90 - 8.27 | Antagonist | [6][7] |

| Calcium Mobilization | Activity | Partial Agonist | Partial Agonist | [2][3] |

| Inositol Phosphate (IP) Accumulation | Activity | Partial Agonist | Partial Agonist | [3] |

| Gαq Activation | EC50 | 16 nM | Biased Partial Agonist | [8] |

| Gα11 Activation | EC50 | 53 nM | Biased Partial Agonist | [8] |

| Gαq Activation (% of ghrelin) | Emax | 45% | Biased Partial Agonist | [8] |

| Gα11 Activation (% of ghrelin) | Emax | 43% | Biased Partial Agonist | [8] |

| β-arrestin 1 Recruitment | Antagonist Potency | 314 nM | Antagonist/Weak Inverse Agonist | [3][9] |

| β-arrestin 2 Recruitment | Antagonist Potency | 414 nM | Antagonist/Weak Inverse Agonist | [3][9] |

Understanding the Biased Agonism of YIL781

YIL781 is described as a biased ligand, meaning it selectively activates certain downstream signaling pathways of the ghrelin receptor while antagonizing or having no effect on others.[3][4][8][10] Specifically, YIL781 demonstrates partial agonism towards the Gαq/11 and Gα12 G-protein signaling pathways, which are responsible for stimulating food intake.[3][10] In contrast, it acts as an antagonist or weak inverse agonist for β-arrestin recruitment, another key signaling pathway for many GPCRs.[3][9] This biased signaling profile makes YIL781 a valuable tool for dissecting the physiological roles of different ghrelin receptor signaling cascades.

Signaling Pathways

The following diagram illustrates the differential engagement of the ghrelin receptor signaling pathways by its endogenous ligand, ghrelin, versus the biased ligand, YIL781.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the selectivity of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a receptor.[11][12]

Objective: To quantify the affinity of YIL781 for the ghrelin receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human ghrelin receptor (e.g., HEK293 or CHO cells).[11]

-

Radiolabeled ligand, such as [³H]-MK-677 or [¹²⁵I]-Ghrelin.[4][11]

-

This compound.

-

Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 2.5 mM EDTA, 0.4% BSA, pH 7.4).[13]

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]

-

96-well plates.

-

Glass fiber filters (pre-soaked in polyethyleneimine).[11]

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw and homogenize cell membranes in ice-cold assay buffer. Determine protein concentration.

-

Assay Setup:

-

Incubation: Incubate the plate at 27°C for 60 minutes to allow the binding to reach equilibrium.[11][13]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[11]

-

Washing: Wash filters with ice-cold wash buffer.

-

Detection: Measure radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of YIL781 and calculate the Ki using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to stimulate or inhibit Gαq-mediated signaling, which results in an increase in intracellular calcium.[14][15][16][17]

Objective: To assess the functional activity of YIL781 as an agonist or antagonist at the ghrelin receptor.

Materials:

-

HEK293 cells stably expressing the human ghrelin receptor.[14]

-

Culture medium (e.g., DMEM with 10% FBS).[14]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14]

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

This compound and ghrelin.

-

Fluorescence plate reader with an automated injection system.

Procedure:

-

Cell Culture: Seed cells in a 96-well plate and grow to confluency.[14]

-

Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.[14]

-

Washing: Wash cells to remove excess dye.

-

Assay:

-

Place the plate in a fluorescence plate reader.

-

Record baseline fluorescence.

-

Inject YIL781 (for agonist mode) or ghrelin (for antagonist mode, after pre-incubation with YIL781).

-

Measure the kinetic fluorescence response.[14]

-

-

Data Analysis: Normalize the data to the baseline fluorescence. For agonist activity, determine the EC50. For antagonist activity, determine the IC50.

Inositol Monophosphate (IP-1) Accumulation Assay

This assay also measures Gαq activation by quantifying the accumulation of a downstream metabolite, IP-1, which is more stable than IP-3.[18][19][20][21][22]

Objective: To provide a more stable and robust measure of Gαq pathway activation by YIL781.

Materials:

-

Cells expressing the ghrelin receptor.

-

Stimulation buffer containing LiCl (to inhibit IP-1 degradation).[18][22]

-

This compound and ghrelin.

-

IP-One HTRF assay kit (or similar).

-

HTRF-compatible plate reader.

Procedure:

-

Cell Stimulation: Incubate cells with varying concentrations of YIL781 or ghrelin in a stimulation buffer containing LiCl.[20]

-

Cell Lysis: Lyse the cells to release intracellular IP-1.

-

Detection: Add HTRF reagents (an anti-IP1 antibody conjugated to a donor fluorophore and IP-1 labeled with an acceptor fluorophore).

-

Incubation: Incubate for 1 hour at room temperature.[20]

-

Measurement: Read the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of IP-1 produced by the cells.

-

Data Analysis: Calculate the concentration of IP-1 and determine the EC50 or IC50 of YIL781.

Conclusion

This compound is a highly selective ghrelin receptor ligand with a unique biased partial agonist profile. It exhibits high affinity for the ghrelin receptor and minimal affinity for the motilin receptor. Its ability to selectively activate Gαq/11 and Gα12 signaling pathways while antagonizing β-arrestin recruitment makes it an invaluable pharmacological tool for elucidating the distinct physiological consequences of these signaling cascades. The detailed experimental protocols provided herein offer a framework for the continued investigation of YIL781 and other selective ghrelin receptor modulators, which hold promise for the development of novel therapeutics for metabolic and appetite-related disorders.

References

- 1. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pa2online.org [pa2online.org]

- 3. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rndsystems.com [rndsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Receptor-Ligand Binding Assays [labome.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. benchchem.com [benchchem.com]

- 15. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. resources.revvity.com [resources.revvity.com]

- 20. IP accumulation assay [bio-protocol.org]

- 21. bio-protocol.org [bio-protocol.org]

- 22. researchgate.net [researchgate.net]

The Biased Signaling of YIL781 Hydrochloride: A Technical Guide to its Effects on Ghrelin Receptor Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

YIL781 hydrochloride is a small molecule modulator of the ghrelin receptor (GHS-R1a), a G protein-coupled receptor (GPCR) with a pivotal role in regulating appetite, metabolism, and growth hormone secretion. Unlike the endogenous full agonist, ghrelin, which activates a broad spectrum of signaling cascades, this compound exhibits a biased signaling profile. This technical guide provides an in-depth analysis of the signaling pathways preferentially modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual pathway representations. Understanding the nuanced mechanism of this compound is critical for its potential therapeutic applications in metabolic diseases and other conditions.

Core Signaling Pathways Affected by this compound